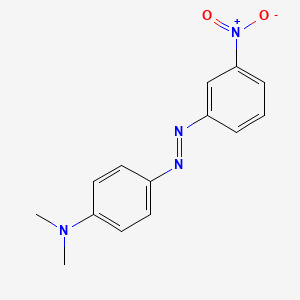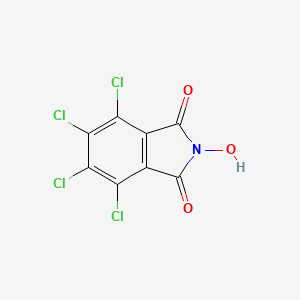
N-hydroxytetrachlorophthalimide
Overview
Description
N-Hydroxytetrachlorophthalimide (TCNHPI) is an aryl-tetrahalogenated N-hydroxyphthalimide derivative . It is used in combination with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) to form an efficient catalytic system for the oxidation of aromatic hydrocarbons using molecular oxygen under metal-free and aerobic conditions .
Synthesis Analysis
The synthesis process includes the formation of N-methacryloyloxytetrachlorophthalimide monomer, homopolymerization, and exchange reactions with various amino- and hydroxy-compounds for the synthesis of copolymers . Lastly, polymeric surfactants were obtained via the quaternization of some copolymers with dimethyl sulfate .Molecular Structure Analysis
N-hydroxytetrachlorophthalimide has a molecular formula of C8HCl4NO3 . Its average mass is 300.910 Da and its mono-isotopic mass is 298.871063 Da .Chemical Reactions Analysis
N-hydroxytetrachlorophthalimide has been used in the electrochemical oxidation of allylic C–H bond on a large scale . This operation exhibits high chemoselectivity, wide substrate extension, besides its effortlessness .Physical And Chemical Properties Analysis
N-hydroxytetrachlorophthalimide has a density of 2.0±0.1 g/cm3, a boiling point of 532.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 85.0±3.0 kJ/mol and its flash point is 275.6±32.9 °C .Scientific Research Applications
Electrochemical Allylic C–H Oxidation
N-hydroxytetrachlorophthalimide: is utilized as a reagent in the electrochemical allylic C–H oxidation reaction. This process is a sustainable alternative to traditional methods that often rely on toxic reagents or precious metals. It allows for the selective oxidation of allylic C–H bonds to form allylic alcohols, which are valuable intermediates in chemical synthesis .
Oxidation of Aromatic Hydrocarbons
In combination with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) , N-hydroxytetrachlorophthalimide forms an efficient catalytic system for the oxidation of aromatic hydrocarbons. This reaction is carried out using molecular oxygen under metal-free and aerobic conditions, making it an environmentally friendly option for aromatic compound modification .
Synthesis of Redox Active Esters
The compound is a key ingredient in the synthesis of redox-active esters. These esters are crucial in various organic reactions, including cross-coupling reactions that form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .
Nickel-Catalyzed Cross-Coupling Reactions
N-hydroxytetrachlorophthalimide: has been shown to be effective in nickel-catalyzed cross-coupling reactions. These reactions are practical for forming aryl-alkyl bonds, which are significant in the development of pharmaceuticals and agrochemicals .
Mediator for Organic Electrochemical Reactions
This compound serves as a mediator for organic electrochemical reactions. It facilitates electron transfer processes that are essential for driving various organic transformations, particularly in the field of synthetic organic electrochemistry .
Sustainable Synthetic Alternative
N-hydroxytetrachlorophthalimide: offers a cheap, scalable, and safe synthetic alternative for commonly used transformations. It is particularly useful for allylic oxidations and for Negishi and Suzuki–Miyaura type cross-coupling reactions, which are widely employed in the synthesis of complex organic compounds .
Mechanism of Action
Target of Action
N-hydroxytetrachlorophthalimide, also known as 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione, primarily targets aromatic hydrocarbons . It forms an efficient catalytic system for the oxidation of these hydrocarbons when combined with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) .
Mode of Action
The interaction of N-hydroxytetrachlorophthalimide with its targets results in significant changes. It is used as a reagent in the electrochemical allylic C-H oxidation reaction . This method provides a scalable and sustainable alternative to current strategies based on toxic reagents or precious metals .
Biochemical Pathways
N-hydroxytetrachlorophthalimide affects the oxidation pathways of aromatic hydrocarbons . It forms an efficient catalytic system for the oxidation of these hydrocarbons using molecular oxygen under metal-free and aerobic conditions . This results in downstream effects that can influence various biochemical processes.
Result of Action
The molecular and cellular effects of N-hydroxytetrachlorophthalimide’s action primarily involve the oxidation of aromatic hydrocarbons . This oxidation process can lead to various downstream effects, depending on the specific aromatic hydrocarbon being targeted.
Action Environment
The action, efficacy, and stability of N-hydroxytetrachlorophthalimide can be influenced by various environmental factors. For instance, its ability to form an efficient catalytic system for the oxidation of aromatic hydrocarbons is enhanced under metal-free and aerobic conditions . .
Safety and Hazards
N-hydroxytetrachlorophthalimide is toxic if swallowed . It causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and get medical advice/attention if eye irritation persists or skin irritation occurs .
Future Directions
N-hydroxytetrachlorophthalimide has been used in the electrochemical oxidation of allylic C–H bond on a large scale . This operation exhibits high chemoselectivity, wide substrate extension, besides its effortlessness . This suggests potential future applications in the field of electrochemical oxidation.
properties
IUPAC Name |
4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRBHXSKVVPTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301898 | |
| Record name | N-hydroxytetrachlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85342-65-0 | |
| Record name | 85342-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-hydroxytetrachlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Hydroxytetrachlorophthalimide (TCNHPI) in decarboxylative alkynylation reactions?
A1: TCNHPI plays a crucial role as an activating agent for carboxylic acids in decarboxylative alkynylation reactions. [] It reacts with carboxylic acids to form activated TCNHPI esters, which are more susceptible to decarboxylation and subsequent coupling with alkynes in the presence of nickel or iron-based catalysts. This activation strategy enables the efficient formation of terminal and substituted alkynes from readily available carboxylic acid starting materials. []
Q2: Are there any structural studies available for TCNHPI or its derivatives?
A2: While the provided research papers primarily focus on the application of TCNHPI, a related structural study is available. [] The crystal structure of 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione N,N-dimethylformamide solvate, a derivative of TCNHPI, reveals insights into its hydrogen bonding capabilities. This information could be relevant for understanding the interactions of TCNHPI with carboxylic acids during the activation process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



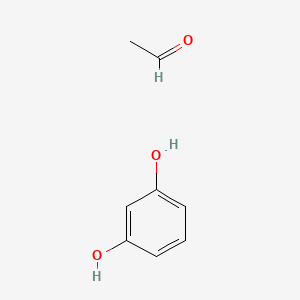
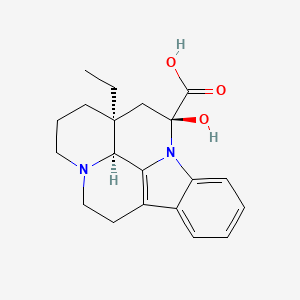




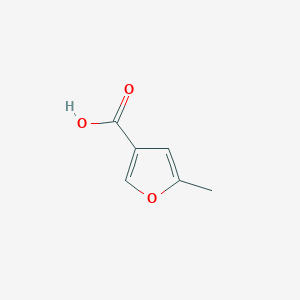
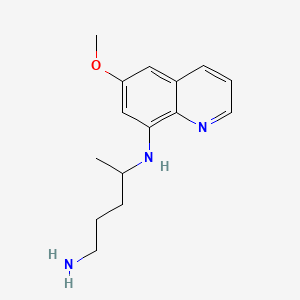



![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)
